molecular formula C13H11NO3S B2424434 (E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid CAS No. 874623-16-2

(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid

Cat. No. B2424434
M. Wt: 261.3
InChI Key: QZWYEYGQIRJQEJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic Acid” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a methoxyphenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the aromatic phenyl group and the ether-like methoxy group. The compound also contains a prop-2-enoic acid group, which is a type of unsaturated carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring would contribute to the rigidity of the molecule, while the methoxyphenyl and prop-2-enoic acid groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The thiazole ring might undergo reactions typical for heterocyclic compounds, while the methoxyphenyl and prop-2-enoic acid groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic phenyl group could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Hydrogen-bonded Chains and Three-dimensional Network Structure

In a study focusing on a similar compound, (E)-3-(4-methoxy­phen­yl)prop-2-enoic acid, researchers discovered that molecules are linked into chains of rings through hydrogen bonds and weak intermolecular interactions. This formation results in a three-dimensional network structure, indicating potential applications in the development of materials with unique structural properties (Yang et al., 2006).

Spectroscopic Characterization and Quantum Chemical Calculations

Another study involved (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, closely related to the chemical . It was thoroughly characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This compound demonstrated significant stability and interaction through various molecular forces, suggesting its potential in molecular design and synthesis research (Venkatesan et al., 2016).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with derivatives similar to (E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid showed excellent properties as photosensitizers for photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties indicate their potential use in treating cancer (Pişkin et al., 2020).

Antimicrobial Activities

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which share structural similarities with the compound , have shown significant antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Efficient Synthesis of PPARpan Agonists

Research on the efficient synthesis of potent PPARpan agonists, involving compounds structurally related to (E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid, demonstrates the compound's relevance in synthesizing biologically active molecules. The study outlines a seven-step synthesis process that might be applicable to similar compounds, indicating its potential in drug development (Guo et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

(E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-11-5-2-9(3-6-11)13-14-10(8-18-13)4-7-12(15)16/h2-8H,1H3,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWYEYGQIRJQEJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid

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